Yuanhuafin

Descripción

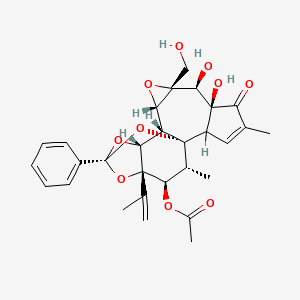

Yuanhuafin (YF) is a daphnane-type diterpene isolated from the flower buds and roots of Daphne genkwa (Genkwa Flos), a plant traditionally used in Chinese medicine for anti-inflammatory and anticancer purposes . First identified in 1982 , YF belongs to the "YuanhuaXin" family, which includes ten structurally related diterpenes: yuanhuacin (YC), yuanhuadin (YD), this compound (YF), yuanhuagin (YG), yuanhuahin (YH), yuanhuajin (YJ), yuanhualin (YL), yuanhuamin (YM), yuanhuapin (YP), and yuanhuatin (YT) . These compounds share a common daphnane skeleton but differ in substituents, leading to distinct pharmacological and toxicological profiles.

YF has a molecular formula of C₂₉H₃₂O₁₀ and a molecular weight of 540.57 g/mol . Structurally, it features a phenyl (Ph) group and an acetyloxy (OAc) substituent at specific positions, distinguishing it from analogues like YC and YP .

Propiedades

Número CAS |

82870-43-7 |

|---|---|

Fórmula molecular |

C29H32O10 |

Peso molecular |

540.6 g/mol |

Nombre IUPAC |

[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] acetate |

InChI |

InChI=1S/C29H32O10/c1-13(2)27-21(35-16(5)31)15(4)28-18-11-14(3)20(32)26(18,34)24(33)25(12-30)22(36-25)19(28)23(27)37-29(38-27,39-28)17-9-7-6-8-10-17/h6-11,15,18-19,21-24,30,33-34H,1,12H2,2-5H3/t15-,18?,19+,21-,22+,23-,24-,25+,26-,27+,28+,29-/m1/s1 |

Clave InChI |

YUNIKDZHTDZEHX-DBRWXJJLSA-N |

SMILES |

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C |

SMILES isomérico |

C[C@@H]1[C@H]([C@]2([C@H]3[C@H]4[C@]1(C5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C |

SMILES canónico |

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Yuanhuafin; Yuanhuafine. |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Structural Variations

Key structural differences among YuanhuaXin diterpenes are summarized below:

| Compound | R1 | R2 | R3 | R4 | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|---|

| YF | H | H | Ph | OAc | C₂₉H₃₂O₁₀ | 540.57 |

| YC | OH | H | (CH=CH)₂(CH₂)₄CH₃ | OBz | C₃₆H₄₄O₁₀ | 648.74 |

| YP | H | H | CH=CH(CH₂)₆CH₃ | OAc | C₃₁H₄₂O₉ | 570.66 |

| YT | H | OH | (CH=CH)₂(CH₂)₄CH₃ | OAc | C₃₃H₄₄O₁₀ | 612.70 |

Data adapted from structural analyses and molecular characterization studies .

- YF vs. YC : YC has a hydroxyl (OH) group and a benzoyloxy (OBz) substituent, enhancing its solubility and anticancer activity. YF lacks these groups, contributing to its lower therapeutic index .

- YF vs. YP : Both YF and YP share an OAc group, but YP has a longer aliphatic chain at R3, which may influence metabolic stability and toxicity .

Pharmacological Activities

Anticancer Effects

- YC : Demonstrates potent activity against lung and breast cancers by inhibiting Protein Kinase C (PKC) and inducing apoptosis .

- YD and YT : Show promising anticancer effects in vivo, with YT exhibiting higher bioavailability than YC .

- YF: Limited data exist, but its cytotoxicity is overshadowed by toxicity concerns. One study reported moderate activity against hepatic carcinoma cells .

Anti-Inflammatory Effects

Toxicity Profiles

| Compound | Key Toxicities | LD₅₀ (Rodents) | Bioavailability |

|---|---|---|---|

| YF | Hepatotoxicity, nephrotoxicity | Not reported | Low (oral) |

| YP | Reproductive toxicity, neurotoxicity | 12 mg/kg | Moderate |

| YC | Gastrointestinal toxicity | 25 mg/kg | Very low |

| YT | Mild hepatotoxicity | 50 mg/kg | Moderate |

Pharmacokinetic Challenges

- YF : After oral administration, YF is slowly absorbed and extensively metabolized via hydroxylation, methylation, and glucuronidation, leading to prolonged systemic exposure and toxicity .

- YC : Rapidly cleared (T₁/₂ = 5.3 h in rats) but shows improved bioavailability when administered via inhalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.